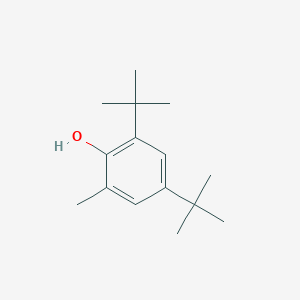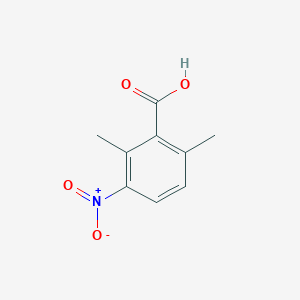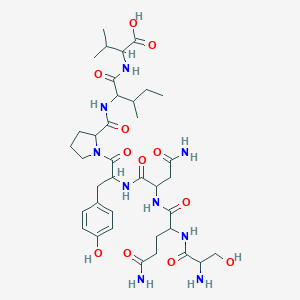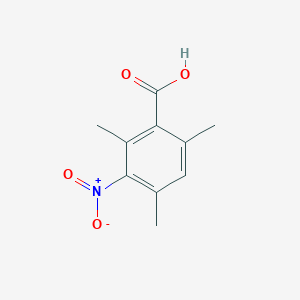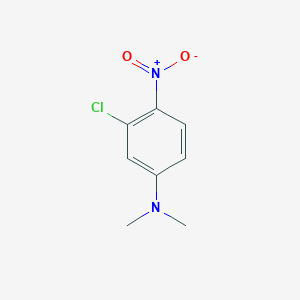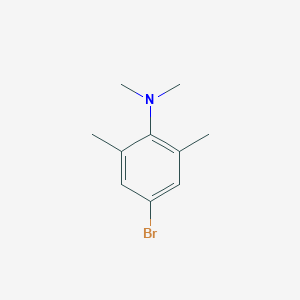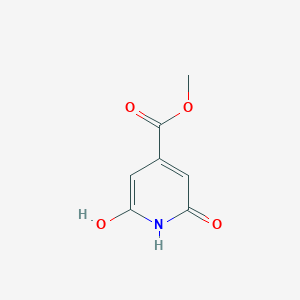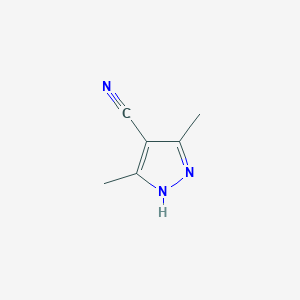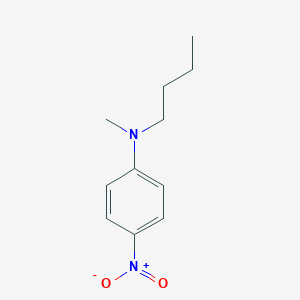
N-butyl-N-methyl-4-nitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-butyl-N-methyl-4-nitroaniline, also known as PNBMA, is a yellow crystalline powder that is widely used in scientific research. This compound is a member of the nitroaniline family and is primarily used as a dye for coloring plastics and other materials. However, PNBMA has also been found to have several interesting properties that make it useful in the field of biomedical research. In
Mecanismo De Acción
N-butyl-N-methyl-4-nitroaniline's mechanism of action is not fully understood, but it is believed to bind to the lipid bilayer of cell membranes through hydrophobic interactions. N-butyl-N-methyl-4-nitroaniline's fluorescent properties are thought to arise from its interaction with the membrane, which causes a shift in its absorption and emission spectra.
Efectos Bioquímicos Y Fisiológicos
N-butyl-N-methyl-4-nitroaniline has been shown to have no significant toxic effects on cells or organisms at low concentrations. However, at higher concentrations, N-butyl-N-methyl-4-nitroaniline can disrupt membrane integrity and cause cell death. N-butyl-N-methyl-4-nitroaniline has also been shown to have antioxidant properties, which may be useful in protecting cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-butyl-N-methyl-4-nitroaniline's fluorescent properties and selective binding to cell membranes make it a useful tool for studying membrane structure and function. However, N-butyl-N-methyl-4-nitroaniline's toxicity at high concentrations can limit its use in some experiments. Additionally, N-butyl-N-methyl-4-nitroaniline's fluorescence is pH-sensitive, which can make it difficult to use in some biological samples.
Direcciones Futuras
There are several future directions for research on N-butyl-N-methyl-4-nitroaniline. One area of interest is the development of N-butyl-N-methyl-4-nitroaniline-based probes for imaging biological membranes in live cells. Another area of interest is the use of N-butyl-N-methyl-4-nitroaniline as a tool for studying the effects of oxidative stress on cell membranes. Additionally, N-butyl-N-methyl-4-nitroaniline's antioxidant properties may have potential applications in the development of new therapies for diseases caused by oxidative stress.
In conclusion, N-butyl-N-methyl-4-nitroaniline is a yellow crystalline powder that has several interesting properties that make it useful in scientific research. N-butyl-N-methyl-4-nitroaniline's selective binding to cell membranes and fluorescence properties make it a useful tool for studying membrane structure and function. However, N-butyl-N-methyl-4-nitroaniline's toxicity at high concentrations and pH sensitivity can limit its use in some experiments. There are several future directions for research on N-butyl-N-methyl-4-nitroaniline, including the development of N-butyl-N-methyl-4-nitroaniline-based probes for imaging biological membranes and the use of N-butyl-N-methyl-4-nitroaniline as a tool for studying the effects of oxidative stress on cell membranes.
Métodos De Síntesis
N-butyl-N-methyl-4-nitroaniline can be synthesized by reacting N-butyl-N-methyl-aniline with nitric acid. The reaction produces a yellow crystalline powder that can be purified through recrystallization. N-butyl-N-methyl-4-nitroaniline is a relatively simple compound to synthesize and is widely available from chemical suppliers.
Aplicaciones Científicas De Investigación
N-butyl-N-methyl-4-nitroaniline has several scientific research applications, including its use as a fluorescent probe for studying biological membranes. N-butyl-N-methyl-4-nitroaniline has been shown to selectively bind to the lipid bilayer of cell membranes, making it a useful tool for studying the structure and function of these membranes. N-butyl-N-methyl-4-nitroaniline has also been used as a pH-sensitive dye for monitoring changes in pH in biological samples.
Propiedades
Número CAS |
56269-49-9 |
|---|---|
Nombre del producto |
N-butyl-N-methyl-4-nitroaniline |
Fórmula molecular |
C11H16N2O2 |
Peso molecular |
208.26 g/mol |
Nombre IUPAC |
N-butyl-N-methyl-4-nitroaniline |
InChI |
InChI=1S/C11H16N2O2/c1-3-4-9-12(2)10-5-7-11(8-6-10)13(14)15/h5-8H,3-4,9H2,1-2H3 |
Clave InChI |
MITUDHRPTJOEPE-UHFFFAOYSA-N |
SMILES |
CCCCN(C)C1=CC=C(C=C1)[N+](=O)[O-] |
SMILES canónico |
CCCCN(C)C1=CC=C(C=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



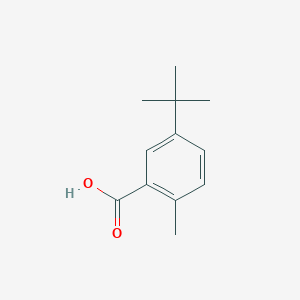
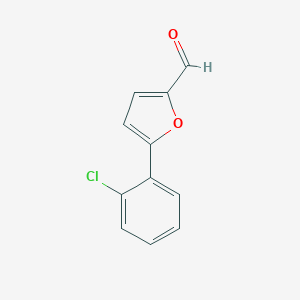
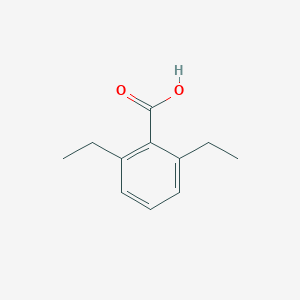
![(E)-2-(6,7-Dihydro-1H-indeno[5,4-b]furan-8(2H)-ylidene)acetonitrile](/img/structure/B189042.png)
